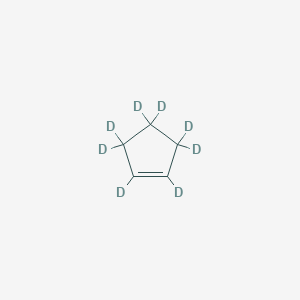

Cyclopentene-D8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,3,4,4,5,5-octadeuteriocyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8/c1-2-4-5-3-1/h1-2H,3-5H2/i1D,2D,3D2,4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPIQUOYDBNQMRZ-DJVTXMRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

76.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Isotopic Purity Analysis of Cyclopentene-D8

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: The Critical Role of Isotopic Purity in Scientific Applications

In the realms of pharmaceutical development, mechanistic studies, and quantitative analysis, the use of deuterium-labeled compounds is indispensable. Cyclopentene-D8, a fully deuterated analog of cyclopentene, serves as a crucial building block in synthesis and as an internal standard in mass spectrometry-based quantification. Its utility, however, is directly contingent on its isotopic purity—the extent to which hydrogen atoms have been replaced by deuterium.[1][2]

The substitution of hydrogen with deuterium introduces a kinetic isotope effect, which can alter reaction rates and metabolic pathways. In drug development, this can be leveraged to create "heavy drugs" with improved pharmacokinetic profiles. However, this effect is only predictable and reproducible if the isotopic enrichment is known and consistent.[2] Furthermore, when used as an internal standard, the presence of significant amounts of partially deuterated isotopologues (D7, D6, etc.) can interfere with the quantification of the non-labeled analyte, compromising the accuracy of the results.[3]

Therefore, a rigorous and validated analytical approach to determine isotopic purity is not merely a quality control step; it is a fundamental requirement for ensuring the validity and reproducibility of scientific outcomes.[4][5][6] This guide provides a comprehensive framework for the isotopic purity analysis of this compound, grounded in the principles of orthogonal validation and analytical rigor.

Section 2: Primary Analytical Methodologies for this compound

A multi-technique, or orthogonal, approach is essential for a comprehensive characterization of deuterated compounds.[1][2] While several techniques can provide isotopic information, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy stand out as the primary, complementary methods for the analysis of a volatile, non-polar compound like this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the distribution of isotopologues based on their mass-to-charge ratio.[1] It is a highly sensitive technique ideal for quantifying the overall deuterium enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers insights into the specific positions of deuterium atoms within the molecule and can be used to quantify site-specific enrichment.[2][7]

The combination of these techniques provides a self-validating system, where the global isotopic distribution from GC-MS is corroborated by the site-specific information from NMR.

Section 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a cornerstone technique for determining isotopic purity due to its ability to separate the analyte from impurities and then provide mass information for the eluting compound.[1] For this compound, the analysis focuses on the molecular ion cluster to determine the relative abundance of each isotopologue.

Causality Behind Experimental Choices

-

Carrier Gas: While helium is traditional, hydrogen can be used to achieve faster separations at lower temperatures. However, one must be mindful of potential H/D exchange at high temperatures in the GC inlet, though this is less of a concern for a non-polar compound like cyclopentene.

-

Stationary Phase: A non-polar or mid-polar stationary phase, such as a polydimethylsiloxane phase (e.g., DB-1ms) or a phenyl-substituted phase (e.g., DB-5ms), is ideal for the separation of volatile hydrocarbons.[8] These phases provide good peak shape and resolution for cyclopentene.

-

Ionization Mode: Electron Ionization (EI) is the standard for GC-MS. It creates a characteristic fragmentation pattern that can confirm the identity of the compound, although for isotopic analysis, the primary focus is on the molecular ion.

Experimental Protocol: GC-MS for Isotopic Purity

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile, high-purity solvent such as dichloromethane or hexane.

-

GC Method:

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp at 10°C/min to 200°C.

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full Scan mode, scanning a mass range that includes the molecular ions of interest (e.g., m/z 65-80).

-

Data Analysis:

-

Identify the peak corresponding to this compound.

-

Extract the mass spectrum for this peak.

-

Integrate the ion currents for the molecular ion of each isotopologue (D8, D7, D6, etc.).

-

Calculate the relative abundance of each isotopologue to determine the isotopic purity.

-

-

Data Presentation: Expected Mass Fragments

The primary analysis will focus on the molecular ion cluster. The theoretical monoisotopic masses are presented below. High-resolution mass spectrometry can be used to confirm the elemental composition of the observed ions.[9]

| Isotopologue | Chemical Formula | Theoretical Monoisotopic Mass (m/z) |

| Cyclopentene (D0) | C₅H₈ | 68.0626 |

| Cyclopentene-D7 | C₅HD₇ | 75.1066 |

| This compound | C₅D₈ | 76.1129 |

Fragmentation: While the molecular ion is key, the fragmentation pattern can confirm identity. For alkenes, a prominent fragmentation is the cleavage at the allylic position.[10][11] For this compound, this would result in the loss of a CD₃ radical, though the molecular ion should remain a significant peak.

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides invaluable, complementary data to GC-MS by confirming the positions of deuterium incorporation and assessing site-specific purity.[2] This is achieved by comparing ¹H and ²H NMR spectra.

Causality Behind Experimental Choices

-

¹H NMR: In a high-purity this compound sample, the proton signals should be significantly diminished. The remaining small signals correspond to the positions where deuterium substitution has not occurred. Integrating these residual signals against a known internal standard allows for quantification of the non-deuterated species.

-

²H NMR: This is a direct method to observe the deuterated positions.[7] The presence of a strong signal in the ²H spectrum at the expected chemical shifts for cyclopentene confirms successful deuteration.[12][13][14] The resolution is typically lower than in ¹H NMR.[7]

Experimental Protocol: NMR for Isotopic Purity

-

Sample Preparation: Prepare a solution of this compound in a deuterated solvent that does not have signals in the regions of interest (e.g., CDCl₃). Add a known amount of a quantification standard (e.g., 1,3,5-trimethoxybenzene) for ¹H NMR.

-

¹H NMR Spectroscopy:

-

Instrument: 400 MHz or higher field NMR spectrometer.

-

Experiment: Standard quantitative ¹H experiment with a sufficient relaxation delay (e.g., 5 times the longest T₁).

-

Data Analysis:

-

Identify the residual proton signals for cyclopentene (olefinic and aliphatic regions).[15]

-

Integrate these signals relative to the integral of the internal standard.

-

Calculate the percentage of non-deuterated species at each position.

-

-

-

²H NMR Spectroscopy:

-

Instrument: NMR spectrometer equipped with a deuterium probe.

-

Experiment: Standard ²H experiment.

-

Data Analysis:

-

Observe the signals in the regions corresponding to the olefinic and aliphatic positions of cyclopentene.

-

The presence and relative intensity of these signals confirm the locations of deuteration.

-

-

Data Presentation: Characteristic Chemical Shifts

Based on literature data for cyclopentene, the expected chemical shifts are as follows. Note that deuterium substitution can cause small upfield shifts (isotope effects).[16][17][18]

| Position | ¹H Chemical Shift (ppm, in CDCl₃) | Expected ²H Chemical Shift (ppm) |

| Olefinic (=CH) | ~5.73 | ~5.7 |

| Allylic (-CH₂) | ~2.30 | ~2.3 |

| Homoallylic (-CH₂) | ~1.82 | ~1.8 |

Section 5: A Self-Validating, Multi-Technique Approach

The trustworthiness of an isotopic purity claim is significantly enhanced when orthogonal methods produce concordant results.[4][5][6] The workflow below illustrates a self-validating system for the analysis of this compound.

Caption: A self-validating workflow for isotopic purity analysis.

This integrated approach ensures that the reported isotopic purity is not an artifact of a single technique. For instance, GC-MS provides a highly accurate measure of the overall D8 content, while NMR confirms that the deuterium is in the correct positions and that there are no significant, unexpected non-deuterated sites.

Section 6: Conclusion

The determination of isotopic purity for compounds like this compound is a critical process that underpins the integrity of research in drug development and beyond. A simple percentage value is insufficient without a robust, validated methodology to support it. By employing a self-validating system based on the orthogonal techniques of GC-MS and NMR spectroscopy, researchers can ensure the highest degree of confidence in their materials. This guide provides the foundational protocols and the causal logic behind them, empowering scientists to generate accurate, reproducible, and trustworthy data.

References

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

-

Application of gas chromatography-tandem mass spectrometry (GC/MS/MS) for the analysis of deuterium enrichment of water. Journal of Mass Spectrometry. [Link]

-

Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. Analytical Chemistry. [Link]

-

Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. ACS Publications. [Link]

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. ResearchGate. [Link]

-

Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. National Genomics Data Center. [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.. [Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. [Link]

-

Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Concert Pharmaceuticals. [Link]

-

Isotope shifts and other isotope effects. University of Ottawa. [Link]

-

Isotopic Labeling for Determination of Enantiomeric Purity by 2H NMR Spectroscopy. Organic Letters. [Link]

-

Deuterium use in ¹H NMR (A-Level Chemistry). Study Mind. [Link]

-

Deuterium NMR. Wikipedia. [Link]

-

Intrinsic deuterium isotope effects on NMR chemical shifts of hydrogen bonded systems. Biblioteka Nauki. [Link]

-

A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. ResearchGate. [Link]

-

Isotopic labeling for determination of enantiomeric purity by 2H NMR spectroscopy. Europe PMC. [Link]

-

Hydrogen/Deuterium Isotope Effects on the NMR Chemical Shifts and Geometries of Intermolecular Low-Barrier Hydrogen-Bonded Complexes. ACS Publications. [Link]

-

Isotopic Labeling for Determination of Enantiomeric Purity by 2H NMR Spectroscopy. ACS Publications. [Link]

-

The use of deuterated water for the measurement of protein synthesis. American Journal of Physiology-Endocrinology and Metabolism. [Link]

-

Isotopic analysis by nuclear magnetic resonance. Wikipedia. [Link]

-

Isotopic Labeling for Determination of Enantiomeric Purity by 2H NMR Spectroscopy. Semantic Scholar. [Link]

-

Reactions of cyclopentene and deuterium over supported-metal catalysts. Journal of the Chemical Society, Faraday Transactions. [Link]

-

Mass Spectrometry: Alkene Fragmentation. JoVE. [Link]

-

Mass spectrometry of deuterium-labelled peptides. Peptides were... ResearchGate. [Link]

-

Mass Spectrometry Fragmentation Patterns. Chad's Prep. [Link]

-

Fragmentation (mass spectrometry). Wikipedia. [Link]

-

cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr. Doc Brown's Chemistry. [Link]

-

Cyclopentene - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Variations in GC–MS Response Between Analytes and Deuterated Analogs. ResearchGate. [Link]

-

Evaluation of gas chromatography for the separation of a broad range of isotopic compounds. Analytica Chimica Acta. [Link]

-

Analysis of Semivolatile Organic Compounds with Hydrogen Carrier Gas and the Agilent HydroInert Source by GC/MS/MS. Agilent. [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. isotope.com [isotope.com]

- 4. Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 7. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 8. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Video: Mass Spectrometry: Alkene Fragmentation [jove.com]

- 11. Mass Spectrometry Fragmentation Patterns - Chad's Prep® [chadsprep.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Isotopic labeling for determination of enantiomeric purity by 2H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Cyclopentene(142-29-0) 1H NMR spectrum [chemicalbook.com]

- 16. Isotope shifts and other isotope effects [chem.ch.huji.ac.il]

- 17. bibliotekanauki.pl [bibliotekanauki.pl]

- 18. pubs.acs.org [pubs.acs.org]

Spectroscopic data interpretation of Cyclopentene-D8 (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Data Interpretation of Cyclopentene-D8

Introduction: The Analytical Significance of Isotopic Labeling

In the landscape of molecular analysis, isotopically labeled compounds serve as indispensable tools. This compound (C₅D₈), the fully deuterated analog of cyclopentene, is a prime example. Its utility spans from tracing metabolic pathways and elucidating reaction mechanisms to serving as a high-fidelity internal standard in quantitative mass spectrometry. The substitution of hydrogen with deuterium introduces a significant mass change with minimal alteration to the molecule's chemical reactivity, a property that is leveraged across various analytical platforms.

This guide provides a comprehensive interpretation of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The narrative is grounded in the fundamental principles of each technique, explaining not just the data but the causality behind the observed spectral features. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to characterize and verify such critical reagents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Deuterated Core

NMR spectroscopy is arguably the most powerful tool for structural elucidation of organic molecules. However, for a per-deuterated compound like this compound, the standard ¹H NMR becomes a tool for purity assessment, while ¹³C NMR provides direct insight into the carbon skeleton, albeit with features unique to deuterated species.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to minimize impurity signals.

-

Instrumentation: Acquire spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Obtain a standard proton spectrum. The absence of signals corresponding to cyclopentene protons is the primary indicator of high isotopic enrichment. Any observed signals will likely correspond to residual protons in the sample or the solvent.[1]

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A longer acquisition time may be necessary due to the lower gyromagnetic ratio of deuterium and the splitting of carbon signals by deuterium, which distributes the signal intensity across multiple lines.

Interpretation of NMR Spectra

¹H NMR Spectrum: The ¹H NMR spectrum of a pure, fully deuterated this compound sample should be devoid of signals attributable to the compound itself. For comparison, the spectrum of unlabeled cyclopentene shows three distinct proton environments:

The absence of these signals in the this compound spectrum is the first line of evidence for successful deuteration. The only expected peaks are the residual solvent signal (e.g., 7.26 ppm for CDCl₃) and its water peak.[4]

¹³C NMR Spectrum: Due to the C₂ symmetry of the cyclopentene ring, three distinct carbon signals are expected. Deuterium substitution has two major effects on the ¹³C spectrum: a small upfield shift (isotope effect) and the splitting of signals due to one-bond ¹³C-²H (C-D) coupling. Since deuterium has a spin quantum number (I) of 1, it splits a coupled carbon signal into a 1:1:1 triplet. A CD₂ group will appear as a 1:2:3:2:1 quintet.

| Carbon Position | Unlabeled Cyclopentene Chemical Shift (δ, ppm)[2] | Expected this compound Chemical Shift (δ, ppm) | Expected Multiplicity (J-coupling) |

| C1, C2 (Olefinic) | 130.8 | ~130.5 | Triplet (due to C-D) |

| C3, C5 (Allylic) | 32.6 | ~32.2 | Quintet (due to -CD₂-) |

| C4 (Homoallylic) | 23.0 | ~22.6 | Quintet (due to -CD₂-) |

Table 1: Predicted ¹³C NMR data for this compound based on data for unlabeled cyclopentene.

The observation of these specific multiplicities provides definitive confirmation of the location and extent of deuteration.

Infrared (IR) Spectroscopy: A Shift in Vibrational Frequencies

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The frequency of a vibration is primarily determined by the bond strength and the masses of the atoms involved. The replacement of hydrogen (mass ≈ 1 amu) with deuterium (mass ≈ 2 amu) significantly increases the reduced mass of the C-D bond compared to the C-H bond. This leads to a predictable and substantial decrease in the vibrational frequency.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, creating a thin liquid film.

-

Instrumentation: Analyze the sample using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the clean salt plates should be taken first.

Interpretation of the IR Spectrum

The IR spectrum of this compound is markedly different from its non-deuterated counterpart. The most informative regions are the C-D stretching and bending regions.

-

C-D Stretching: While C-H stretching vibrations for alkanes and alkenes are found in the 2850-3100 cm⁻¹ region, C-D stretching vibrations are shifted to a much lower frequency, typically appearing in the 2100-2300 cm⁻¹ range. The absence of strong absorption bands in the C-H stretch region is a key indicator of complete deuteration.

-

C=C Stretching: The carbon-carbon double bond stretch is less affected by deuteration and is expected to appear near ~1600 cm⁻¹ , similar to undeuterated cyclopentene.[5]

-

CD₂ Bending Modes: The bending (scissoring, wagging, twisting) vibrations of the CD₂ groups will appear at lower wavenumbers than the corresponding CH₂ modes (~1460 cm⁻¹).[6]

-

Ring Puckering Vibration: Studies on this compound have identified numerous ring-puckering transitions in the far-infrared region (< 400 cm⁻¹). These complex vibrations are characteristic of the five-membered ring structure.[7][8]

| Vibrational Mode | Typical Wavenumber (cm⁻¹) for C-H compounds | Expected Wavenumber (cm⁻¹) for this compound |

| Olefinic C-H Stretch | ~3050 | Absent |

| Aliphatic C-H Stretch | ~2950-2850 | Absent |

| Olefinic/Aliphatic C-D Stretch | N/A | ~2100-2300 |

| C=C Stretch | ~1650 | ~1600 |

| CH₂ Bending | ~1460 | Absent |

| CD₂ Bending | N/A | Lower frequency than CH₂ bend |

| Ring Puckering | < 400 | Observed in far-IR [7][8] |

Table 2: Key IR absorption regions for this compound.

Mass Spectrometry (MS): Mapping Fragmentation Pathways

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For isotopically labeled compounds, MS is crucial for confirming the molecular weight and assessing the degree of isotopic enrichment.

Experimental Protocol: GC-MS Analysis

-

Sample Introduction: Dilute the this compound sample in a volatile solvent (e.g., dichloromethane). Inject a small volume (e.g., 1 µL) into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC will separate the compound from any volatile impurities.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV. EI is a hard ionization technique that induces predictable and reproducible fragmentation.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 10-100) using a quadrupole or ion trap mass analyzer.

Interpretation of the Mass Spectrum

Molecular Ion (M⁺•): The molecular formula of this compound is C₅D₈. Its monoisotopic mass is 76.11 Da.[9] The mass spectrum will therefore show a prominent molecular ion peak at m/z = 76 . This is a direct confirmation of the compound's identity and is 8 mass units higher than unlabeled cyclopentene (m/z = 68).[10]

Fragmentation Pattern: The fragmentation of this compound will parallel that of cyclopentene, but the fragments will be heavier due to the deuterium atoms. The primary fragmentation pathway for cyclic alkenes is often a retro-Diels-Alder reaction.

-

Ionization: C₅D₈ + e⁻ → [C₅D₈]⁺• + 2e⁻ (m/z = 76)

-

Retro-Diels-Alder (rDA): The molecular ion undergoes a cycloreversion, losing a neutral molecule of deutero-ethene (C₂D₄, mass = 32 u). [C₅D₈]⁺• → [C₃D₄]⁺• + C₂D₄ (m/z = 44)

-

Loss of a Deuterium Radical: Another common fragmentation is the loss of a deuterium radical (•D) from the molecular ion to form a stable C₅D₇⁺ cation. [C₅D₈]⁺• → [C₅D₇]⁺ + •D (m/z = 74)

The fragmentation pattern of the saturated analog, cyclopentane, often involves the loss of an ethene molecule to produce a base peak at m/z 42.[11] The analogous fragmentation in this compound would lead to different masses, making the pattern unique.

| m/z Value | Proposed Fragment | Comments |

| 76 | [C₅D₈]⁺• | Molecular Ion (M⁺•) |

| 74 | [C₅D₇]⁺ | Loss of a deuterium radical (M-2) |

| 44 | [C₃D₄]⁺• | Result of retro-Diels-Alder fragmentation (loss of C₂D₄) |

Table 3: Predicted major fragments in the EI mass spectrum of this compound.

Visualizing Molecular Structure and Fragmentation

Diagrams are essential for visualizing the relationships between structure and spectroscopic data.

Caption: Molecular structure of this compound.

Caption: Key fragmentation pathways for this compound in EI-MS.

Conclusion

The spectroscopic analysis of this compound is a clear illustration of the power of isotopic labeling. Each technique—NMR, IR, and MS—provides a unique and complementary piece of the puzzle. The absence of proton signals in NMR confirms purity, while the distinct multiplets in the ¹³C spectrum verify the deuteration pattern. The significant frequency shifts in the IR spectrum provide robust evidence of C-D bonds. Finally, mass spectrometry confirms the correct molecular weight and reveals a predictable, mass-shifted fragmentation pattern. Together, these methods provide a self-validating system for the unambiguous identification and characterization of this compound, ensuring its reliability for advanced research and development applications.

References

- BenchChem. (2025). Interpreting the Mass Spectrum of 2-Cyclopentenone: A Comparative Guide. Benchchem.com.

-

Laane, J., & Lord, R. C. (1975). Low-frequency vibrational spectra and ring puckering of this compound. The Journal of Chemical Physics, 63(9), 4003-4007. Retrieved from [Link]

- Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclopentane. Docbrown.info.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Laane, J., & Lord, R. C. (1975). Low‐frequency vibrational spectra and ring puckering of cyclopentene‐d 8. AIP Publishing.

-

NIST. (n.d.). Cyclopentene. NIST WebBook. Retrieved from [Link]

-

NIST. (n.d.). Mass Spectrum of Cyclopentene. NIST WebBook. Retrieved from [Link]

- Doc Brown's Chemistry. (2025). 1H NMR and 13C NMR spectra of cyclopentene. Docbrown.info.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopentane. Docbrown.info.

Sources

- 1. chem.washington.edu [chem.washington.edu]

- 2. 1H NMR spectrum of cyclopentene, 13C NMR spectra of cyclopentene, chemical shifts spectra of cyclopentene doc brown's advanced level organic chemistry revision notes [docbrown.info]

- 3. Cyclopentene(142-29-0) 1H NMR [m.chemicalbook.com]

- 4. NMR Deuterated Solvent Properties Reference Chart [sigmaaldrich.com]

- 5. Cyclopentene [webbook.nist.gov]

- 6. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. pubs.aip.org [pubs.aip.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. This compound | C5H8 | CID 100973114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Cyclopentene [webbook.nist.gov]

- 11. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

The Silent Witness: A Technical Guide to Isotopic Labeling with Cyclopentene-D8 in Pharmaceutical Research

Abstract

In the intricate landscape of drug discovery and development, understanding a molecule's journey through a biological system is paramount. Isotopic labeling, particularly with stable isotopes like deuterium, has emerged as an indispensable tool for elucidating metabolic pathways, quantifying exposure, and probing reaction mechanisms. This technical guide provides an in-depth exploration of Cyclopentene-D8 (1,2,3,3,4,4,5,5-octadeuteriocyclopentene), a deuterated analogue of cyclopentene. Moving beyond a simple recitation of facts, this document delves into the strategic rationale behind its synthesis, the nuances of its analytical characterization, and its powerful applications as both an internal standard and a mechanistic probe in pharmaceutical research. We will explore the causality behind experimental choices, ensuring that every protocol is presented as a self-validating system, grounded in authoritative scientific principles.

The Rationale for Deuterium Labeling: Why Weight Matters

The substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) is a subtle yet profound modification. While chemically similar, the increased mass of deuterium leads to a stronger C-D bond compared to a C-H bond. This seemingly minor difference has significant consequences, most notably the Kinetic Isotope Effect (KIE) , where the rate of a chemical reaction can be significantly slower if a C-D bond is broken in the rate-determining step.[1] This phenomenon is a cornerstone of modern mechanistic chemistry and has been ingeniously exploited in drug development to enhance metabolic stability. By strategically placing deuterium at metabolically vulnerable positions, the rate of enzymatic degradation can be slowed, potentially improving a drug's pharmacokinetic profile.[2][3]

This compound, with all eight hydrogen atoms replaced by deuterium, offers a robustly labeled platform for a variety of applications. Its primary uses in pharmaceutical research fall into two main categories:

-

Internal Standard for Bioanalysis: In quantitative mass spectrometry, an ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization and fragmentation behavior, but is clearly distinguishable by mass. This compound, being chemically identical to cyclopentene but with a mass difference of 8 Daltons, serves as an excellent internal standard for quantifying cyclopentene or molecules containing a cyclopentene moiety in complex biological matrices.

-

Mechanistic Probe: The comprehensive labeling in this compound makes it a powerful tool for studying reaction mechanisms. By tracing the fate of the deuterium atoms through a chemical or biological transformation, researchers can gain invaluable insights into bond-breaking and bond-forming steps.

Synthesis of this compound: A Deliberate Path from Precursor to Product

The synthesis of this compound is a multi-step process that demands careful execution to ensure high isotopic purity. A common and reliable strategy involves the conversion of a commercially available deuterated precursor, Cyclopentanone-d8, to the desired alkene via a tosylhydrazone intermediate, following the principles of the Bamford-Stevens or Shapiro reaction.[4][5][6][7][8][9]

Core Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

Part A: Synthesis of Cyclopentanone-d8 Tosylhydrazone

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Cyclopentanone-d8 (1.0 eq) in absolute ethanol.

-

Addition of Tosylhydrazine: To this solution, add p-toluenesulfonylhydrazide (tosylhydrazine) (1.05 eq).

-

Catalysis and Reaction: Add a catalytic amount of glacial acetic acid (e.g., 3-4 drops). Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the tosylhydrazone. Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Causality Behind the Choices: The use of a slight excess of tosylhydrazine ensures complete conversion of the starting ketone. Acetic acid catalyzes the condensation reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic. Precipitation from cold ethanol provides a straightforward method for initial purification.

Part B: Synthesis of this compound via the Shapiro Reaction

-

Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Dissolution of Tosylhydrazone: Dissolve the dried Cyclopentanone-d8 tosylhydrazone (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Base Addition: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (2.2 eq) via the dropping funnel, maintaining the temperature below -70 °C. The appearance of a persistent color change (often yellow or orange) indicates the formation of the dianion.

-

Warming and Nitrogen Evolution: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Vigorous evolution of nitrogen gas will be observed as the diazo intermediate decomposes.

-

Quenching and Extraction: Once gas evolution ceases, carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel, add more water, and extract with a low-boiling organic solvent such as pentane.

-

Workup: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

Self-Validating System: The Shapiro reaction is chosen over the Bamford-Stevens reaction (which uses protic solvents and alkoxide bases) as it generally provides higher yields of the less substituted (in this case, the only) alkene and proceeds under milder conditions.[8][9] The use of two equivalents of a strong organolithium base is critical: the first equivalent deprotonates the tosylhydrazone at the nitrogen, and the second deprotonates the alpha-carbon, leading to the formation of a vinyllithium species upon elimination of the tosyl group and nitrogen. The evolution of nitrogen gas provides a clear visual confirmation that the desired reaction is proceeding.

Part C: Purification of this compound

-

Distillation: Carefully remove the solvent from the dried organic extract by simple distillation. The crude this compound can then be purified by fractional distillation, collecting the fraction that boils at the expected temperature (the boiling point of non-deuterated cyclopentene is approximately 44 °C).

-

Preparative Gas Chromatography (GC): For very high purity, preparative GC can be employed.

Authoritative Grounding: The choice of purification method depends on the required purity and scale. Distillation is suitable for larger quantities, while preparative GC can provide very high purity on a smaller scale. The boiling point of this compound is expected to be very similar to its non-deuterated counterpart.

Analytical Characterization and Quality Control: A Multi-faceted Approach

Ensuring the identity, purity, and isotopic enrichment of the synthesized this compound is crucial for its reliable use in research. A combination of spectroscopic and chromatographic techniques is employed for comprehensive quality control.[10][11][12]

Key Analytical Techniques

| Technique | Purpose | Expected Observations for this compound |

| ¹H NMR | To assess the degree of deuteration. | The spectrum should show a significant reduction or complete absence of signals in the regions corresponding to cyclopentene protons (alkenyl and allylic). Residual proton signals can be integrated to quantify isotopic purity. |

| ²H NMR | To confirm the presence and location of deuterium. | A spectrum will show signals corresponding to the different deuterium environments in the molecule. |

| ¹³C NMR | To confirm the carbon skeleton. | The spectrum will show signals for the carbon atoms, which may be split into multiplets due to C-D coupling. |

| Mass Spectrometry (MS) | To determine the molecular weight and isotopic distribution. | The molecular ion peak should correspond to the calculated mass of C₅D₈. The isotopic distribution will reveal the percentage of the fully deuterated species versus partially deuterated or non-deuterated molecules. |

| Gas Chromatography (GC) | To assess chemical purity. | A single major peak should be observed, and its retention time should be very close to that of non-deuterated cyclopentene. The peak area can be used to quantify chemical purity. |

Illustrative Spectroscopic Data

A high-quality batch of this compound should exhibit:

-

Isotopic Purity (by ¹H NMR): ≥ 98%

-

Chemical Purity (by GC): ≥ 99%

-

Mass Spectrometry: A dominant molecular ion peak at m/z corresponding to C₅D₈.

Applications in Drug Development: From Quantitation to Mechanistic Insight

The utility of this compound in the pharmaceutical sciences is best illustrated through its application in bioanalysis and mechanistic studies.

This compound as an Internal Standard in Pharmacokinetic Studies

Pharmacokinetic (PK) studies, which investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug, are fundamental to drug development.[][14] Accurate quantification of the drug and its metabolites in biological fluids is essential. Stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS).[]

Workflow for a Hypothetical PK Study Using this compound

Caption: Workflow for a pharmacokinetic study.

Expertise & Experience: By adding a known amount of this compound to each sample, any variations in sample processing, injection volume, or instrument response will affect both the analyte and the internal standard equally. Taking the ratio of their signals effectively cancels out these sources of error, leading to highly accurate and precise quantification. The choice of a fully deuterated standard like this compound minimizes the risk of isotopic cross-contamination with the analyte.

Probing Metabolic Pathways and the Kinetic Isotope Effect

The metabolism of cyclic alkenes can proceed through various pathways, including epoxidation of the double bond or allylic oxidation. Deuterium labeling is a powerful technique to investigate these pathways.

Consider a hypothetical drug candidate containing a cyclopentene moiety. If the primary metabolic pathway involves the enzymatic oxidation of an allylic C-H bond, replacing this hydrogen with deuterium (as in this compound) would be expected to slow down this metabolic step due to the primary kinetic isotope effect.[2][3]

Investigating a Hypothetical Metabolic Pathway

Caption: The Kinetic Isotope Effect in drug metabolism.

Trustworthiness: By comparing the rate of metabolism of the deuterated and non-deuterated drug in vitro (e.g., using human liver microsomes), researchers can quantify the KIE. A significant KIE (typically kH/kD > 2) provides strong evidence that the C-H bond at that position is being cleaved in the rate-determining step of that metabolic pathway. This information is invaluable for designing "metabolic soft spots" out of drug candidates to improve their in vivo half-life and reduce the formation of potentially reactive metabolites.

Conclusion

This compound is more than just a labeled molecule; it is a sophisticated tool that, when wielded with expertise, provides profound insights into the complex world of drug metabolism and pharmacokinetics. Its synthesis, while requiring careful execution, is accessible through established chemical transformations. Its true power lies in its application, where it serves as an unwavering reference point in quantitative bioanalysis and as a silent witness to the intricate dance of atoms in metabolic and chemical reactions. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and practices outlined in this guide is essential for harnessing the full potential of isotopic labeling and accelerating the development of safer and more effective medicines.

References

-

Bamford–Stevens reaction - Grokipedia. (n.d.). Retrieved January 20, 2026, from [Link]

-

Highly selective catalytic transfer hydrodeuteration of cyclic alkenes. (2023). PMC. Retrieved January 20, 2026, from [Link]

-

Shapiro and Bamford-Stevens reactions – revisited. (n.d.). Arkivoc. Retrieved January 20, 2026, from [Link]

-

Bamford–Stevens reaction - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

-

Shapiro reaction - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

-

Shapiro Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

-

Bamford-Steven Reaction. (2020). YouTube. Retrieved January 20, 2026, from [Link]

-

BAMFORD STEVENS REACTION | EXPLANATION. (n.d.). AdiChemistry. Retrieved January 20, 2026, from [Link]

-

Synthesis of highly substituted alkenes by sulfur-mediated olefination of N-tosylhydrazones. (2023). Beilstein Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]

-

Cyclopentene synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

-

Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. (2015). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Reactions of cyclopentene and deuterium over supported-metal catalysts. (n.d.). Journal of the Chemical Society, Faraday Transactions. Retrieved January 20, 2026, from [Link]

-

Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

-

Deuterium Labeling Reaction. (2015). Chem-Station Int. Ed.. Retrieved January 20, 2026, from [Link]

-

Deuterium: Slowing Metabolism One C–H Bond At A Time. (n.d.). Ingenza Ltd. Retrieved January 20, 2026, from [Link]

-

Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. (2018). University of California, Santa Barbara. Retrieved January 20, 2026, from [Link]

-

Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. (2018). PMC. Retrieved January 20, 2026, from [Link]

-

Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. (2014). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Techniques for Quality Control in Pharmaceutical Analysis. (2023). JOCPR. Retrieved January 20, 2026, from [Link]

Sources

- 1. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 3. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 4. grokipedia.com [grokipedia.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Bamford–Stevens reaction - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Shapiro reaction - Wikipedia [en.wikipedia.org]

- 9. Shapiro Reaction [organic-chemistry.org]

- 10. jocpr.com [jocpr.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 14. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,2,3,3,4,4,5,5-Octadeuteriocyclopentene: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical and pharmaceutical research, isotopically labeled compounds serve as indispensable tools for elucidating reaction mechanisms, understanding metabolic pathways, and developing novel therapeutics. Among these, deuterated molecules have garnered significant attention due to the profound kinetic isotope effect (KIE) exerted by the substitution of protium (¹H) with deuterium (²H or D). This guide provides a comprehensive technical overview of 1,2,3,3,4,4,5,5-octadeuteriocyclopentene, a specifically labeled isotopologue of cyclopentene, detailing its chemical structure, physicochemical properties, synthesis, and key applications in scientific research and drug development.

Molecular Structure and Isotopic Labeling

1,2,3,3,4,4,5,5-octadeuteriocyclopentene is a derivative of the cycloalkene cyclopentene, in which eight of the ten hydrogen atoms have been replaced by deuterium atoms. The molecular formula is C₅D₈, and its structure consists of a five-membered carbon ring containing one double bond. The specific placement of deuterium atoms at positions 1, 2, 3, 3, 4, 4, 5, and 5 is crucial for its application in mechanistic studies and as a tracer.

Figure 1: Chemical structure of 1,2,3,3,4,4,5,5-octadeuteriocyclopentene.

The IUPAC name for this compound is 1,2,3,3,4,4,5,5-octadeuteriocyclopent-1-ene. The strategic placement of deuterium atoms saturates all but the two vinylic positions with the heavier isotope, rendering the C-D bonds significantly stronger than their C-H counterparts. This increased bond strength is the primary origin of the kinetic isotope effect.

Physicochemical Properties

| Property | Value (Cyclopentene) | Expected Value (1,2,3,3,4,4,5,5-octadeuteriocyclopentene) | Source |

| Molecular Formula | C₅H₈ | C₅D₈ | - |

| Molecular Weight | 68.12 g/mol | 76.17 g/mol | [1] |

| Boiling Point | 44.2 °C | Slightly higher than 44.2 °C | [2] |

| Melting Point | -135.1 °C | Slightly higher than -135.1 °C | [2] |

| Density | 0.772 g/cm³ | Slightly higher than 0.772 g/cm³ | - |

The slight increase in boiling and melting points is anticipated due to the stronger intermolecular van der Waals forces resulting from the increased mass of deuterium.

Synthesis of 1,2,3,3,4,4,5,5-Octadeuteriocyclopentene

The synthesis of specifically labeled compounds like 1,2,3,3,4,4,5,5-octadeuteriocyclopentene typically involves catalytic deuteration of a suitable precursor. A plausible and commonly employed method is the direct catalytic deuteration of cyclopentadiene or cyclopentene itself.

Catalytic Deuteration of Cyclopentene

This method involves the reaction of cyclopentene with deuterium gas (D₂) in the presence of a heterogeneous or homogeneous catalyst. The choice of catalyst is critical to control the extent and regioselectivity of deuterium incorporation.

Figure 2: General workflow for the synthesis of 1,2,3,3,4,4,5,5-octadeuteriocyclopentene via catalytic deuteration.

Experimental Protocol: Catalytic Deuteration of Cyclopentene

-

Catalyst Preparation: In a high-pressure reaction vessel, a suitable catalyst (e.g., 10% Palladium on Carbon, PtO₂, or Wilkinson's catalyst) is suspended in an anhydrous, degassed solvent (e.g., ethyl acetate or hexane) under an inert atmosphere (e.g., Argon or Nitrogen). The choice of catalyst can influence the degree of H/D exchange and isomerization side reactions.

-

Addition of Substrate: Cyclopentene is added to the catalyst suspension.

-

Deuteration Reaction: The reaction vessel is sealed and purged several times with deuterium gas (D₂). The vessel is then pressurized with D₂ to the desired pressure (typically several atmospheres) and heated to the appropriate temperature. The reaction is stirred vigorously for a predetermined time to ensure complete deuteration. Reaction conditions need to be carefully optimized to achieve the desired level of deuterium incorporation without significant side reactions.

-

Work-up and Purification: After the reaction is complete, the vessel is cooled, and the excess deuterium gas is safely vented. The catalyst is removed by filtration through a pad of celite. The solvent is then removed under reduced pressure to yield the crude product.

-

Purification: The crude 1,2,3,3,4,4,5,5-octadeuteriocyclopentene is purified by distillation to obtain the final product of high isotopic and chemical purity.

Causality Behind Experimental Choices:

-

Anhydrous and Inert Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the introduction of protium from moisture or air, which would lead to incomplete deuteration.

-

Catalyst Selection: Heterogeneous catalysts like Pd/C are often used for their ease of removal. Homogeneous catalysts like Wilkinson's catalyst can sometimes offer higher selectivity and milder reaction conditions, but their removal can be more complex.

-

Pressure and Temperature: These parameters are optimized to provide sufficient energy for the reaction to proceed at a reasonable rate while minimizing side reactions such as isomerization or over-reduction to cyclopentane-d₁₀.

Spectroscopic Characterization

The structure and isotopic purity of 1,2,3,3,4,4,5,5-octadeuteriocyclopentene are confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum of a highly pure sample of 1,2,3,3,4,4,5,5-octadeuteriocyclopentene would be expected to show very weak or no signals, confirming the high degree of deuteration. Any residual signals would correspond to the small percentage of remaining protons.

-

²H (Deuterium) NMR: The ²H NMR spectrum provides direct evidence for the presence and location of deuterium atoms. For 1,2,3,3,4,4,5,5-octadeuteriocyclopentene, distinct resonances would be observed for the deuterium atoms at the vinylic (C1, C2), allylic (C3, C5), and homoallylic (C4) positions. The chemical shifts in the ²H NMR spectrum are identical to those in the ¹H NMR spectrum of the corresponding protio-compound.

-

¹³C NMR: The ¹³C NMR spectrum is a powerful tool for confirming the structure. The signals for the deuterated carbons will appear as multiplets due to C-D coupling. For example, a -CD₂- group will appear as a quintet. The chemical shifts will also be slightly upfield compared to the corresponding carbons in unlabeled cyclopentene due to the isotopic effect.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and the extent of deuterium incorporation.

-

Molecular Ion Peak: In the electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) for 1,2,3,3,4,4,5,5-octadeuteriocyclopentene would appear at m/z = 76. The relative intensity of this peak compared to peaks at lower m/z values (corresponding to molecules with fewer deuterium atoms) provides a measure of the isotopic purity.

-

Fragmentation Pattern: The fragmentation pattern in the mass spectrum can provide structural information. The fragmentation of the deuterated cyclopentene ring will lead to the loss of deuterated fragments. For example, a common fragmentation pathway for cycloalkenes is the retro-Diels-Alder reaction. In the case of 1,2,3,3,4,4,5,5-octadeuteriocyclopentene, this would result in the loss of deuterated ethylene (C₂D₄, mass = 32), leading to a fragment ion at m/z = 44. Analysis of the fragmentation pattern can help confirm the positions of the deuterium labels.

Applications in Research and Drug Development

The unique properties of 1,2,3,3,4,4,5,5-octadeuteriocyclopentene make it a valuable tool in several areas of research, particularly in mechanistic studies and drug development.

Mechanistic Studies

The primary application of this compound is in the study of reaction mechanisms involving cyclopentene or related structures. By tracking the fate of the deuterium labels in the products of a reaction, researchers can gain insights into bond-breaking and bond-forming steps. The significant kinetic isotope effect associated with the C-D bond can be used to determine if a particular C-H bond cleavage is involved in the rate-determining step of a reaction.

Drug Development

In the pharmaceutical industry, deuteration is a well-established strategy to improve the metabolic stability and pharmacokinetic profile of drug candidates.[3]

-

Metabolic Stability: Many drugs are metabolized by cytochrome P450 enzymes, which often involves the cleavage of C-H bonds. By replacing a metabolically labile C-H bond with a stronger C-D bond, the rate of metabolism can be significantly reduced.[4] This can lead to a longer drug half-life, reduced dosing frequency, and improved patient compliance.

-

Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can lead to the formation of toxic byproducts. Deuteration at the site of metabolism can slow down this process, thereby reducing the formation of toxic metabolites and improving the safety profile of the drug.

-

Pharmacokinetic Profiling: Deuterated compounds, including derivatives of 1,2,3,3,4,4,5,5-octadeuteriocyclopentene, can be used as internal standards in quantitative bioanalysis (e.g., LC-MS/MS) for pharmacokinetic studies. Their similar chemical properties to the non-deuterated analyte ensure they behave similarly during sample preparation and analysis, while their different mass allows for their distinct detection.

Figure 3: Key applications of 1,2,3,3,4,4,5,5-octadeuteriocyclopentene in drug development.

Conclusion

1,2,3,3,4,4,5,5-octadeuteriocyclopentene is a valuable isotopically labeled compound with significant potential in both fundamental chemical research and applied pharmaceutical development. Its synthesis via catalytic deuteration, while requiring careful optimization, provides access to a tool that can unlock critical information about reaction mechanisms and help in the design of safer and more effective drugs. The principles outlined in this guide provide a solid foundation for researchers and scientists looking to utilize this and other deuterated molecules in their work.

References

-

PubChem. Cyclopentene-d8. National Center for Biotechnology Information. [Link]

-

Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Applications of Deuterium in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(11), 5276–5297. [Link]

- Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label on the bottle. Journal of medicinal chemistry, 57(9), 3595–3611.

- Harbeson, S. L., & Tung, R. D. (2011). Deuterium in drug discovery and development. Ann. Rep. Med. Chem, 46, 403-417.

- Brown, R., Dolan, A. S., Kemball, C., & McDougall, G. S. (1993). Reactions of cyclopentene and deuterium over supported-metal catalysts. Journal of the Chemical Society, Faraday Transactions, 89(17), 3243–3249.

- Cho, S. H., Pelczer, I., & Register, R. A. (2015). Regularity of Deuteration in Linear Polyethylene Prepared by Saturation of Polycyclopentene over Homogeneous Catalysts. Macromolecules, 48(19), 7036–7044.

-

Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. [Link]

-

NIST. Cyclopentene. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

- Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2007). The Use of Deuterium in Drug Discovery.

- Mutlib, A. E. (2008). Application of stable isotopes in DMPK and toxicology. Expert opinion on drug metabolism & toxicology, 4(6), 733–747.

- Yasuda, K., & Tojo, S. (2013). Recent advances in deuterium-labeled compounds for pharmacokinetic studies. Journal of pharmaceutical and biomedical analysis, 72, 1-13.

-

Singh, S. K., & Kumar, S. (2025). Synthesis and Characterization of (Z)-3-cyclopentyl-N-((1-methyl-1H-indol-3-yl)methylene)propan-1-amine. International Journal of Creative Research Thoughts (IJCRT). [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of Cyclopentene-D8

Introduction: The Isotopic Advantage and Associated Responsibilities

Cyclopentene-D8, a deuterated isotopologue of cyclopentene, is a valuable compound in various research and development applications, particularly in pharmaceutical sciences. The substitution of hydrogen with deuterium, a stable and non-radioactive isotope, can significantly alter a molecule's metabolic profile due to the kinetic isotope effect[1]. This often leads to improved pharmacokinetic properties and can influence the toxicity profile of a drug candidate[1][2]. While deuterium itself is not radioactive and deuterated compounds are generally handled without special radiological precautions, the inherent chemical properties of the parent molecule dictate the necessary safety and handling protocols[1][3].

This guide provides an in-depth technical overview of the safety and handling precautions for this compound. In the absence of extensive, specific safety data for this compound, the following recommendations are based on the well-documented hazardous properties of its non-deuterated analog, Cyclopentene. This approach is scientifically justified as the isotopic substitution is not expected to significantly alter the fundamental chemical hazards such as flammability, reactivity, and irritancy.

Section 1: Hazard Identification and Classification

Cyclopentene is classified as a hazardous substance and this compound should be handled with the same level of caution[4][5]. The primary hazards are associated with its high flammability and potential health effects upon exposure.

GHS Classification (based on Cyclopentene):

-

Flammable Liquids: Category 2 (H225: Highly flammable liquid and vapor)[5][6][7][8]

-

Aspiration Hazard: Category 1 (H304: May be fatal if swallowed and enters airways)[5][6][8]

-

Acute Toxicity (Oral): Category 4 (H302: Harmful if swallowed)[6]

-

Acute Toxicity (Dermal): Category 4 (H312: Harmful in contact with skin)[6]

-

Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation)[5][6]

-

Serious Eye Damage/Eye Irritation: Category 2 (H319: Causes serious eye irritation)[5]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H336: May cause drowsiness or dizziness)[8]

Potential Health Effects:

-

Inhalation: Vapors may cause drowsiness and dizziness[4]. High concentrations can be narcotic[9].

-

Skin Contact: Harmful in contact with skin and causes skin irritation[5][6]. Prolonged or repeated exposure may lead to skin dryness and cracking[4].

-

Eye Contact: Causes serious eye irritation[5].

-

Ingestion: Harmful if swallowed[6]. Aspiration into the lungs may be fatal[5][6][8].

Section 2: Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage. The data presented below is for Cyclopentene and is expected to be very similar for its deuterated counterpart.

| Property | Value | Source |

| Molecular Formula | C5D8 | [10][11] |

| Molecular Weight | 76.17 g/mol | [11] |

| Appearance | Colorless liquid | [9] |

| Odor | Sweetish, gasoline-like | [6][9] |

| Boiling Point | 44.4°C (112°F) | [9] |

| Melting Point | -135°C (-211°F) | [9] |

| Flash Point | -34°C (-29.2°F) | [6][9] |

| Density | 0.771 - 0.774 g/cm³ | [6][9] |

| Vapor Pressure | 1200 hPa at 20°C (68°F) | [6] |

| Solubility in Water | Insoluble | [9] |

| Explosion Limits | Lower: 1.5% Upper: 10.0% | [5] |

Section 3: Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to ensure the safety of laboratory personnel and the integrity of the research.

Safe Handling Procedures

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors[10].

-

Ignition Sources: This compound is highly flammable. Keep away from heat, sparks, open flames, and other ignition sources[7][12]. No smoking in the handling area[7][12].

-

Electrostatic Discharge: Take precautionary measures against static discharge. Ground and bond containers and receiving equipment during transfer[7][12]. Use non-sparking tools[10].

-

Personal Contact: Avoid all personal contact, including inhalation[12]. Do not get in eyes, on skin, or on clothing[5].

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection[5][12].

-

Empty Containers: Containers that have been emptied may still contain explosive vapors. Do not cut, drill, grind, or weld on or near these containers[4][12].

Storage Requirements

-

Container: Store in the original, tightly closed container in a dry, cool, and well-ventilated place[10].

-

Location: Store in an approved flame-proof area[4][12]. Do not store in pits, basements, or other areas where vapors may become trapped[12].

-

Temperature: Keep refrigerated where possible[5]. The recommended storage temperature is often between 15-25°C, but always consult the supplier's recommendations[13].

-

Incompatible Materials: Store away from strong oxidizing agents[5][14].

-

Peroxide Formation: Be aware that long-term storage in contact with air and light may lead to the formation of potentially explosive peroxides[4].

Section 4: Exposure Controls and Personal Protective Equipment (PPE)

A robust PPE strategy is essential to mitigate the risks associated with handling this compound.

Engineering Controls

-

Ventilation: Use local exhaust ventilation and a fume hood to maintain airborne concentrations below exposure limits[5][13]. Ensure that ventilation equipment is explosion-proof[4][5].

Personal Protective Equipment

The following diagram outlines the decision-making process for selecting appropriate PPE when handling this compound.

Caption: PPE Selection Workflow for this compound Handling.

Section 5: First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

-

Inhalation: Move the affected person to fresh air. If symptoms persist, seek medical attention[13].

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water[5][6]. Seek medical attention if irritation develops or persists[12].

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[5][12]. If eye irritation persists, get medical advice/attention[12].

-

Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor[5][12].

Firefighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO2)[12][13].

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may spread the fire[6][13].

-

Specific Hazards: The liquid and vapor are highly flammable and can form explosive mixtures with air[4][12]. Vapors are heavier than air and may travel a considerable distance to an ignition source and flash back[12].

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[5][13].

Section 6: Accidental Release and Disposal

Proper containment and disposal are essential to prevent environmental contamination and further hazards.

Accidental Release Measures

-

Remove Ignition Sources: Immediately eliminate all sources of ignition from the spill area[4][12].

-

Ventilate the Area: Ensure adequate ventilation[6].

-

Personal Protection: Wear appropriate personal protective equipment as outlined in Section 4[6][12].

-

Containment: Contain the spill using an inert absorbent material such as sand, diatomaceous earth, or universal binders[6][13].

-

Cleanup: Collect the absorbed material and place it into a suitable, labeled container for disposal[6][12].

-

Environmental Precautions: Prevent the spilled material from entering drains, sewers, or waterways[6][13].

Disposal Considerations

-

All waste must be handled in accordance with local, state, and federal regulations[4].

-

Dispose of the material and its container at an approved hazardous waste disposal facility[5][7].

-

Do not dispose of it with household waste.

Conclusion: A Culture of Safety

The safe and effective use of this compound in a research and development setting is predicated on a thorough understanding of its potential hazards and the consistent application of robust safety protocols. While the deuteration of this molecule offers significant scientific advantages, it does not mitigate the inherent risks of the parent compound. By adhering to the guidelines outlined in this technical guide, researchers can foster a culture of safety that protects both personnel and the integrity of their scientific endeavors.

References

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Cyclopentane. Retrieved from [Link]

- Agilent Technologies, Inc. (2019, March 25). Safety Data Sheet: Cyclopentene.

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: cyclopentane. Retrieved from [Link]

- Chevron Phillips Chemical. (2022, August 17). SAFETY DATA SHEET: Cyclopentane.

- Balchem. (2015, June 25). SAFETY DATA SHEET: cyclopentane.

- ChemicalBook. (2025, September 27). 3-CYCLOPENTENE-1-OL - Safety Data Sheet.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8882, Cyclopentene. Retrieved from [Link]

- BenchChem. (2025). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.

- Salamandra, LLC. (n.d.). Regulatory Considerations for Deuterated Products.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 58066905, Cyclopentanone-d8. Retrieved from [Link]

-

Pirali, T., et al. (2023, June 5). Deuterium in drug discovery: progress, opportunities and challenges. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. salamandra.net [salamandra.net]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. fishersci.com [fishersci.com]

- 6. agilent.com [agilent.com]

- 7. chemos.de [chemos.de]

- 8. cpchem.com [cpchem.com]

- 9. Cyclopentene | C5H8 | CID 8882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. cdnisotopes.com [cdnisotopes.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. carlroth.com [carlroth.com]

- 14. balchem.com [balchem.com]

Methodological & Application

Application and Protocol for the Use of Cyclopentene-D8 as an Internal Standard in GC-MS Analysis of Volatile Organic Compounds

Introduction: The Imperative for Precision in Quantitative GC-MS

In the landscape of modern analytical chemistry, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a gold standard for the identification and quantification of volatile and semi-volatile organic compounds.[1] Its applications are vast, spanning environmental monitoring, pharmaceutical development, forensic science, and industrial quality control. However, the inherent variability in sample preparation, injection volume, and instrument response can introduce significant errors, compromising the accuracy and reliability of quantitative results.[2]

To mitigate these variables, the use of an internal standard (IS) is a well-established and robust technique.[2] An ideal internal standard is a compound that is chemically similar to the analyte(s) of interest but is not naturally present in the sample.[2] When added to all samples, standards, and blanks at a constant concentration, the IS co-elutes with the analytes and experiences similar effects from sample processing and instrument fluctuations. By calculating the ratio of the analyte response to the internal standard response, these variations can be effectively normalized, leading to significantly improved precision and accuracy.[2]

Stable isotope-labeled (SIL) compounds, particularly deuterated analogues of the target analytes, are considered the most effective internal standards for mass spectrometry-based methods.[3] These compounds have nearly identical physicochemical properties to their non-labeled counterparts, ensuring they behave similarly during extraction, chromatography, and ionization.[3] However, their difference in mass allows for clear differentiation by the mass spectrometer.

This application note provides a comprehensive guide to the use of Cyclopentene-D8 as an internal standard for the quantitative analysis of volatile organic compounds (VOCs), with a particular focus on cyclic alkenes and related compounds in aqueous matrices. We will delve into the rationale behind its selection, provide a detailed experimental protocol based on established methodologies such as U.S. EPA Method 8260, and discuss method validation and data analysis.

This compound: Physicochemical Properties and Rationale for Use

This compound (C₅D₈) is the fully deuterated isotopologue of cyclopentene (C₅H₈). The substitution of all eight hydrogen atoms with deuterium results in a significant mass shift, making it an ideal internal standard for the quantification of cyclopentene and other structurally similar VOCs.

| Property | Cyclopentene (C₅H₈) | This compound (C₅D₈) | Reference |

| Molecular Weight | 68.12 g/mol | 76.17 g/mol | [4] |

| Boiling Point | 44.2 °C | Expected to be slightly lower than Cyclopentene | |

| Structure |

The structural similarity between this compound and its non-deuterated analog ensures that they exhibit comparable chromatographic behavior, including retention time and peak shape. This is a critical factor for an effective internal standard, as it ensures that both the analyte and the standard are subjected to the same analytical conditions.

Experimental Workflow: A Self-Validating System

The following diagram illustrates the overall workflow for the quantitative analysis of VOCs using this compound as an internal standard. Each step is designed to ensure the integrity and reproducibility of the results.

Detailed Protocol: Analysis of Volatile Organic Compounds in Water

This protocol is adapted from the principles outlined in U.S. EPA Method 8260 and is intended for the analysis of VOCs in aqueous samples.[5][6][7]

Reagents and Standards

-

Reagent Water: Purified water free of interfering compounds.

-

Methanol: Purge-and-trap grade.

-

This compound Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1000 µg/mL.

-

Internal Standard Spiking Solution: Dilute the this compound stock solution in methanol to a concentration of 25 µg/mL.

-

Calibration Stock Solution: Prepare a stock solution containing the target analytes in methanol at a concentration of 1000 µg/mL each.

-

Calibration Standards: Prepare a series of calibration standards by diluting the calibration stock solution in reagent water to achieve concentrations ranging from 1 µg/L to 100 µg/L. Each calibration standard must be spiked with the internal standard spiking solution to a final concentration of 5 µg/L of this compound.

Sample Preparation

-

Collect water samples in 40 mL volatile organic analysis (VOA) vials with screw caps and PTFE-faced silicone septa. Ensure no headspace is present.

-

Prior to analysis, allow the samples to come to room temperature.

-

For each sample, carefully remove 5 mL of the sample and replace it with 5 mL of reagent water containing the internal standard, resulting in a final this compound concentration of 5 µg/L. Alternatively, directly spike the sample with a small volume of a more concentrated internal standard solution to achieve the target concentration.

GC-MS Instrumentation and Parameters

-

System: Gas chromatograph coupled to a mass spectrometer with a purge and trap concentrator.

-

GC Column: 30 m x 0.25 mm ID, 1.4 µm film thickness, 5% diphenyl / 95% dimethyl polysiloxane capillary column (or equivalent).

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 35°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 150°C.

-

Ramp 2: 20°C/min to 220°C, hold for 2 minutes.

-

-

Injector Temperature: 200°C.

-

Transfer Line Temperature: 250°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: 35-300 amu.

-

Acquisition Mode: Full Scan.

Purge and Trap Parameters

-

Purge Gas: Helium.

-

Purge Time: 11 minutes.

-

Purge Flow: 40 mL/min.

-

Desorb Temperature: 250°C.

-

Desorb Time: 2 minutes.

-

Bake Temperature: 260°C.

-

Bake Time: 5 minutes.

Data Analysis and Quantification

Peak Identification

The identification of target analytes and this compound is based on their retention times and mass spectra. The expected retention time for cyclopentene is a key starting point for identifying both the analyte and its deuterated internal standard. The mass spectrum of cyclopentene is well-characterized.[1]

Mass Spectrum of Cyclopentene (C₅H₈): The electron ionization mass spectrum of cyclopentene is dominated by the molecular ion at m/z 68 and a base peak at m/z 67, resulting from the loss of a hydrogen atom.

Predicted Mass Spectrum of this compound (C₅D₈): Due to the eight deuterium atoms, the molecular ion of this compound is expected at m/z 76. The fragmentation pattern is anticipated to be similar to that of cyclopentene, with the base peak likely at m/z 74, corresponding to the loss of a deuterium atom.

Key Ions for SIM (Selected Ion Monitoring) Analysis (Optional):

| Compound | Quantitation Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Cyclopentene | 68 | 67 | 41 |

| This compound (IS) | 76 | 74 | 46 |

Calibration and Quantification

The internal standard method relies on the calculation of the Relative Response Factor (RRF).

A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area (Ax/Ais) against the concentration of the analyte for each calibration standard. The concentration of the analyte in an unknown sample is then calculated using the response factor determined from the calibration curve.

Method Validation and Quality Control

A robust analytical method requires thorough validation to ensure its accuracy, precision, and reliability.[1]

Key Validation Parameters:

-